2-(5-Bromo-2-methylphenyl)acetic acid
Overview
Description
2-(5-Bromo-2-methylphenyl)acetic acid: is an organic compound with the molecular formula C9H9BrO2 It is a derivative of acetic acid where the hydrogen atom of the methyl group is substituted by a 5-bromo-2-methylphenyl group
Scientific Research Applications
2-(5-Bromo-2-methylphenyl)acetic acid has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of drugs and therapeutic agents.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is known that brominated compounds often participate in free radical reactions . In such reactions, the bromine atom can be lost, leaving behind a radical that can interact with other molecules .
Biochemical Pathways
Brominated compounds are known to participate in various biochemical reactions, including free radical reactions .
Result of Action
Brominated compounds are known to participate in various biochemical reactions, which can lead to various cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(5-Bromo-2-methylphenyl)acetic acid. For instance, the compound should be stored in a dry room at normal temperature for optimal stability . Other factors, such as pH and the presence of other chemicals, may also influence its action and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-methylphenyl)acetic acid can be achieved through several methods. One common approach involves the bromination of 2-methylphenylacetic acid. The reaction typically uses bromine in the presence of a catalyst such as iron powder to facilitate the substitution reaction. The reaction conditions often include refluxing the mixture to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2-methylphenyl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents can facilitate nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.
Major Products Formed
Substitution: Products include various substituted phenylacetic acids depending on the nucleophile used.
Oxidation: Products include carboxylic acids and other oxidized derivatives.
Reduction: Products include hydrogenated phenylacetic acids.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Bromo-2-methoxyphenyl)acetic acid
- 2-(5-Bromo-2-chlorophenyl)acetic acid
- 2-(5-Bromo-2-fluorophenyl)acetic acid
Comparison
2-(5-Bromo-2-methylphenyl)acetic acid is unique due to the presence of the methyl group, which can influence its steric and electronic properties. Compared to its analogs with different substituents (e.g., methoxy, chloro, fluoro), the methyl group can affect the compound’s reactivity and binding interactions. This uniqueness makes it a valuable compound for specific applications in organic synthesis and pharmaceuticals .
Properties
IUPAC Name |
2-(5-bromo-2-methylphenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6-2-3-8(10)4-7(6)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGAACARPAMSTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679676 | |
Record name | (5-Bromo-2-methylphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
854646-94-9 | |
Record name | 5-Bromo-2-methylbenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=854646-94-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5-Bromo-2-methylphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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